(3-Cyano-2,4-difluorophenyl)boronic acid

Overview

Description

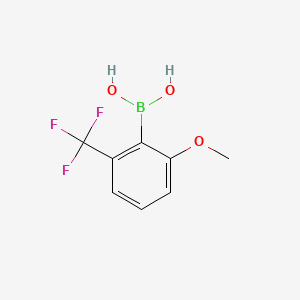

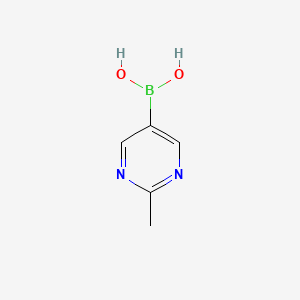

“(3-Cyano-2,4-difluorophenyl)boronic acid” is a chemical compound with the CAS Number: 871940-31-7. It has a molecular weight of 182.92 and its IUPAC name is 3-cyano-2,4-difluorophenylboronic acid .

Molecular Structure Analysis

The InChI code for “(3-Cyano-2,4-difluorophenyl)boronic acid” is 1S/C7H4BF2NO2/c9-6-2-1-5 (8 (12)13)7 (10)4 (6)3-11/h1-2,12-13H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Chemical Reactions Analysis

Boronic acids, including “(3-Cyano-2,4-difluorophenyl)boronic acid”, are commonly used in Suzuki-Miyaura cross-coupling reactions . These reactions are used to create carbon-carbon bonds between two different organic compounds.Physical And Chemical Properties Analysis

“(3-Cyano-2,4-difluorophenyl)boronic acid” is a solid compound with a melting point of 132-133°C . It should be stored in an inert atmosphere at 2-8°C .Scientific Research Applications

Suzuki-Miyaura Cross-Coupling Reactions

One of the primary applications of (3-Cyano-2,4-difluorophenyl)boronic acid is in Suzuki-Miyaura cross-coupling reactions . This reaction is a powerful tool in organic chemistry for forming carbon-carbon bonds. The boronic acid acts as a nucleophilic partner, coupling with an electrophilic halide in the presence of a palladium catalyst. This method is widely used for synthesizing complex organic molecules, pharmaceuticals, and polymers due to its high tolerance of various functional groups and mild reaction conditions.

Sensing Applications

Boronic acids, including (3-Cyano-2,4-difluorophenyl)boronic acid, are known for their ability to form reversible covalent complexes with diols and other Lewis bases . This property makes them useful in the development of sensors, particularly for detecting sugars and other biological molecules. The interaction with diols is exploited in the design of fluorescent sensors or electrochemical detectors for monitoring glucose levels in diabetic care or other biological applications.

Biological Labelling and Protein Manipulation

The compound’s reactivity with diols also allows it to be used in biological labelling and protein manipulation . It can be employed to modify proteins or peptides, which can then be used as probes in various biological assays. This application is crucial in studying protein functions, interactions, and localization within cells.

Therapeutic Development

(3-Cyano-2,4-difluorophenyl)boronic acid has potential applications in the development of therapeutics . Its ability to interact with biological molecules can be harnessed to create new drugs, especially those targeting enzymes or receptors that recognize diol-containing molecules. This includes the design of inhibitors for enzymes like glycosidases, which play a role in various diseases.

Material Science and Polymer Chemistry

In material science, (3-Cyano-2,4-difluorophenyl)boronic acid can be used to modify the surface properties of materials or to create novel polymers . Its boronic acid group can react with other organic compounds to form stable covalent bonds, leading to materials with new properties, such as increased stability or altered electronic characteristics.

Analytical Methods and Separation Technologies

The specific interaction of boronic acids with diols is also utilized in analytical methods and separation technologies . For instance, it can be used in chromatography to separate complex mixtures based on the affinity of the boronic acid for certain molecules. This is particularly useful in the purification of biomolecules, such as nucleotides and proteins.

Safety and Hazards

Mechanism of Action

Target of Action

The primary target of (3-Cyano-2,4-difluorophenyl)boronic acid is the Suzuki-Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon-carbon bond-forming process .

Mode of Action

The compound interacts with its targets through a process known as transmetalation . In this process, the boronic acid group in the compound transfers formally nucleophilic organic groups from boron to palladium . This results in the formation of new carbon-carbon bonds .

Biochemical Pathways

The Suzuki-Miyaura cross-coupling reaction is the primary biochemical pathway affected by this compound . This reaction involves the coupling of two chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects of this pathway include the formation of new carbon-carbon bonds .

Pharmacokinetics

It is also an inhibitor of CYP3A4, an important enzyme involved in drug metabolism . The compound has a Log Po/w (iLOGP) of 0.0, indicating its lipophilicity . Its water solubility is classified as very soluble, with a solubility of 3.47 mg/ml .

Result of Action

The primary result of the compound’s action is the formation of new carbon-carbon bonds through the Suzuki-Miyaura cross-coupling reaction . This can lead to the synthesis of various organic compounds .

Action Environment

The compound is relatively stable and is generally environmentally benign . It should be stored under an inert gas (nitrogen or Argon) at 2-8°C . The compound’s action, efficacy, and stability can be influenced by environmental factors such as temperature and the presence of other chemical reagents .

properties

IUPAC Name |

(3-cyano-2,4-difluorophenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BF2NO2/c9-6-2-1-5(8(12)13)7(10)4(6)3-11/h1-2,12-13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQEKFJVJHSVFTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C(=C(C=C1)F)C#N)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BF2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40659354 | |

| Record name | (3-Cyano-2,4-difluorophenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40659354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-Cyano-2,4-difluorophenyl)boronic acid | |

CAS RN |

871940-31-7 | |

| Record name | (3-Cyano-2,4-difluorophenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40659354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Cyano-2,4-difluorophenylboronic Acid (contains varying amounts of Anhydride) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethanolamine hydrochloride, [1-3H]](/img/structure/B591581.png)

![(2-Phenylbenzo[d]oxazol-6-yl)methanamine](/img/structure/B591586.png)

![Tert-butyl N-[(2S,3R,5R)-6-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-benzyl-3-[tert-butyl(dimethyl)silyl]oxy-6-oxo-1-phenylhexan-2-yl]carbamate](/img/structure/B591588.png)

![(2R,4S)-5-([1,1'-biphenyl]-4-yl)-4-((tert-butoxycarbonyl)aMino)-2-Methylpentanoic acid](/img/structure/B591595.png)